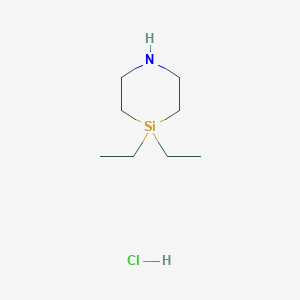
4,4-Diethyl-1,4-azasilinane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-1,4-azasilinane;hydrochloride is a useful research compound. Its molecular formula is C8H20ClNSi and its molecular weight is 193.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
4,4-Diethyl-1,4-azasilinane hydrochloride has been explored for its potential applications in various scientific research areas, although the specific compound might not be directly referenced in available literature. However, related compounds, such as α-aminophosphonates, have been studied for their inhibition effects on mild steel corrosion in hydrochloric acid solutions, which are useful for industrial pickling processes. These studies involve both experimental and theoretical approaches to understand the compounds' inhibition mechanisms, adsorption behaviors, and their effectiveness in corrosion protection. The results show significant inhibition efficiency, making them valuable for corrosion protection applications in various industrial contexts (Gupta et al., 2017).
Conformational and Structural Studies
Research on compounds structurally similar to 4,4-Diethyl-1,4-azasilinane hydrochloride, such as 1,3,3-trimethyl-1,3-azasilinane, has been conducted to study their structure and conformational properties. These studies utilize techniques like gas electron diffraction, dynamic NMR, and theoretical calculations to determine the molecular geometry and conformational equilibria. Such research provides insights into the fundamental chemical properties and behaviors of these compounds, which can be critical for their application in material science, pharmacology, and chemical synthesis (Shainyan et al., 2012).
Environmental Degradation Studies
The degradation behavior of azo dye metabolites, including those related to the structural motif of 4,4-Diethyl-1,4-azasilinane hydrochloride, has been examined in activated sludge systems. These studies aim to understand the stability and breakdown processes of environmentally relevant compounds under various conditions. Understanding the degradation pathways is essential for assessing the environmental impact of these compounds and developing strategies for pollution control and waste management (Ekici et al., 2001).
Hydroxylation Methods
Research into novel and efficient methods for the hydroxylation of aromatic compounds, including those structurally related to 4,4-Diethyl-1,4-azasilinane hydrochloride, highlights the ongoing development of chemical synthesis techniques. These methods facilitate the introduction of functional groups into complex molecules, which is crucial for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Understanding these reactions' mechanisms and optimizing their conditions are key research areas in organic chemistry (Ning et al., 2011).
特性
IUPAC Name |
4,4-diethyl-1,4-azasilinane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCVLMCALLCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(CCNCC1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)
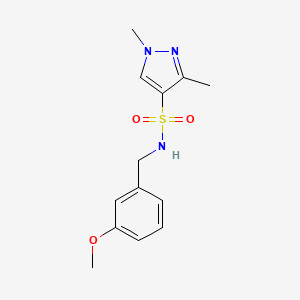

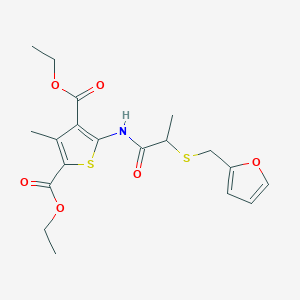
![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)

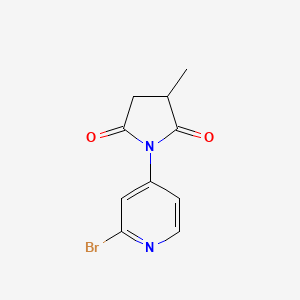
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
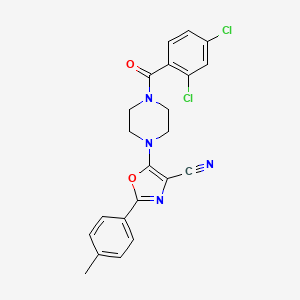
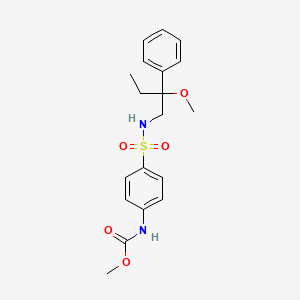
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
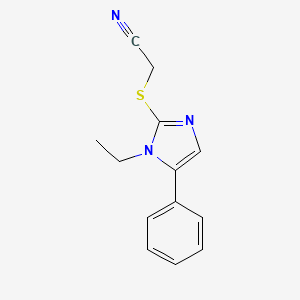
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2547460.png)
